N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]propanamide
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Overview
Description
N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]propanamide is a chemical compound that belongs to the class of 1,2,4-triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]propanamide typically involves the reaction of 5-methyl-1H-1,2,4-triazole with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives .
Scientific Research Applications
N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]propanamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. The triazole ring is known to form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with similar chemical properties.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Known for its anticancer activity.
2-(1H-1,2,4-triazol-3-yl)pyridine: Used in coordination chemistry.
Uniqueness
N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]propanamide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H12N4O |
---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]propanamide |
InChI |
InChI=1S/C7H12N4O/c1-3-7(12)8-4-6-9-5(2)10-11-6/h3-4H2,1-2H3,(H,8,12)(H,9,10,11) |
InChI Key |
GVGQORKNQWEAJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCC1=NNC(=N1)C |
Origin of Product |
United States |
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